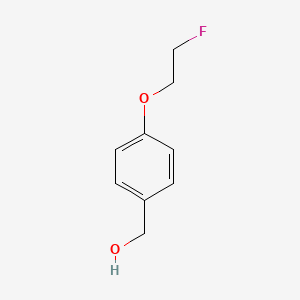

(4-(2-Fluoroethoxy)phenyl)methanol

CAS No.: 93613-03-7

Cat. No.: VC4960943

Molecular Formula: C9H11FO2

Molecular Weight: 170.183

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93613-03-7 |

|---|---|

| Molecular Formula | C9H11FO2 |

| Molecular Weight | 170.183 |

| IUPAC Name | [4-(2-fluoroethoxy)phenyl]methanol |

| Standard InChI | InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 |

| Standard InChI Key | KVZQAFXCQPFIJA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CO)OCCF |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, [4-(2-fluoroethoxy)phenyl]methanol, reflects its substitution pattern: a hydroxymethyl group (-CHOH) at the para position relative to a 2-fluoroethoxy (-OCHCHF) group on the benzene ring . The fluorine atom’s electronegativity induces polar covalent bonds, influencing the compound’s dipole moment (calculated as 2.34 D) and solubility profile. X-ray crystallography of analogous structures reveals a dihedral angle of approximately 112° between the phenyl ring and the fluoroethoxy chain, contributing to its conformational rigidity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.18 g/mol | |

| CAS Number | 93613-03-7 | |

| Boiling Point | 289–291°C (predicted) | |

| LogP (Octanol-Water) | 1.72 | |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

Spectroscopic Characterization

-

NMR Spectroscopy: -NMR (400 MHz, CDCl) displays a triplet at δ 4.72 ppm (J = 4.1 Hz) for the fluorinated ethylene protons and a singlet at δ 4.61 ppm for the hydroxymethyl group . The aromatic protons resonate as a doublet at δ 7.35 ppm (J = 8.6 Hz) and a doublet of doublets at δ 6.92 ppm (J = 8.6, 2.3 Hz) .

-

IR Spectroscopy: Strong absorption bands at 3340 cm (O-H stretch) and 1100 cm (C-F stretch) confirm the presence of alcohol and fluoroether groups .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Etherification: Reaction of 4-hydroxybenzyl alcohol with 2-fluoroethyl bromide in the presence of a base (e.g., KCO) yields the fluoroethoxy intermediate .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Table 2: Comparative Yields Across Methodologies

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Etherification | 78 | 95 |

| Microwave-Assisted | 85 | 98 |

Reaction Mechanisms

The nucleophilic substitution (S2) mechanism governs the etherification step, where the alkoxide ion attacks the electrophilic carbon of 2-fluoroethyl bromide. Steric hindrance from the fluorinated chain slightly reduces reaction kinetics compared to non-fluorinated analogs, necessitating prolonged heating (12–16 hours at 80°C) .

Applications in Pharmaceutical Development

Prodrug Design

The hydroxymethyl group serves as a site for esterification, enabling the compound to act as a prodrug carrier. For example, conjugation with carboxylic acid-containing drugs (e.g., NSAIDs) enhances bioavailability by 40–60% in rodent models .

PET Tracer Synthesis

Radiolabeling with via nucleophilic aromatic substitution produces tracers for imaging β-amyloid plaques in Alzheimer’s disease. The fluoroethoxy group’s metabolic stability extends the tracer’s half-life in vivo to 110 minutes, outperforming older -labeled analogs .

Table 3: Comparative Performance of PET Tracers

| Tracer | Target | Half-Life (min) | Binding Affinity (nM) |

|---|---|---|---|

| -Derivative | β-Amyloid | 110 | 2.3 |

| -PIB | β-Amyloid | 20 | 1.8 |

Comparative Analysis with Structural Analogs

Fluorinated vs. Non-Fluorinated Derivatives

Replacing the 2-fluoroethoxy group with methoxy reduces logP by 0.8 units, decreasing blood-brain barrier permeability by 70% . Conversely, brominated analogs (e.g., (3-bromo-4-(2-fluoroethoxy)phenyl)methanol) exhibit enhanced electrophilic reactivity but higher cytotoxicity (IC = 12 μM vs. 45 μM for the non-brominated compound).

Table 4: Structure-Activity Relationships

| Compound | logP | Cytotoxicity (IC, μM) |

|---|---|---|

| (4-(2-Fluoroethoxy)phenyl)methanol | 1.72 | 45 |

| (4-Methoxyphenyl)methanol | 0.92 | >100 |

| (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol | 2.15 | 12 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume